molecular formula C22H12F3N3 B2521712 6,8-difluoro-1-(3-fluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline CAS No. 901264-48-0

6,8-difluoro-1-(3-fluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline

Cat. No. B2521712
CAS RN: 901264-48-0
M. Wt: 375.354
InChI Key: ZUWMCINFEVOKCL-UHFFFAOYSA-N
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Description

The compound "6,8-difluoro-1-(3-fluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline" is a derivative of the pyrazoloquinoline family, which is known for its diverse pharmacological activities. The pyrazoloquinoline core is a fused heterocyclic structure that has been the subject of various synthetic efforts due to its potential applications in medicinal chemistry and material science.

Synthesis Analysis

The synthesis of related pyrazoloquinoline derivatives has been described in the literature. For instance, a method for synthesizing 3-amino-6/8-substituted-1H-pyrazolo[4,3-c]quinolines involves a closed ring reaction of 4-amino-3-aryl-5-mercapto-s-1,2,4-triazoles with 1,4-dihydro-4-oxo-quinoline-3-carboxylic acids, followed by a ring-opening reaction in the presence of hydrazine hydrate . This method offers a straightforward approach to constructing the pyrazoloquinoline core under mild conditions using readily available materials.

Molecular Structure Analysis

The molecular structure of pyrazoloquinoline derivatives has been studied, revealing that the core is almost planar, as seen in the case of "6-Fluoro-1,3,4-triphenyl-1H-pyrazolo[3,4-b]quinoline benzene hemisolvate" . The planarity of the core is crucial for the photophysical properties and potential intermolecular interactions, such as π-π stacking, which can influence the solid-state properties of these compounds.

Chemical Reactions Analysis

The reactivity of pyrazoloquinoline derivatives can be influenced by various substituents on the core structure. For example, amino derivatives of 1,3-diphenyl-1H-pyrazolo[3,4-b]quinoline exhibit solvatochromism, acidochromism, and can participate in electron transfer processes . These properties suggest that the compound may also exhibit interesting reactivity patterns, especially in response to changes in pH or solvent environment.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazoloquinoline derivatives are closely related to their molecular structure. The photophysical properties, such as fluorescence and solvatochromism, are significant for the implementation of molecular logic switches, as demonstrated by the amino derivatives of pyrazoloquinoline . The presence of fluorine atoms in the compound of interest suggests that it may have unique electronic properties due to the electronegativity of fluorine, which can affect the electron distribution within the molecule.

Scientific Research Applications

Reactivity and Synthesis

A study on unsymmetrical difluoroaromatic compounds, including pyrazoloquinolines, reveals their potential in the synthesis of high-molecular-weight polyethers. These compounds' reactivities were estimated using NMR spectral data and quantum-chemical calculations, indicating their suitability for further chemical transformations (Keshtov et al., 2002).

Photophysical and Electrochemical Properties

The influence of fluorine atoms on the photophysical and electrochemical properties of pyrazoloquinoline derivatives has been studied, showing modifications in fluorescence quantum efficiency, HOMO and LUMO levels, and absorption band positions. These changes suggest applications in fluorescent dyes and light-emitting devices (Szlachcic & Uchacz, 2018).

Fluorescence Quenching

Research on pyrazoloquinoline derivatives highlights their potential as efficient organic fluorescent materials. The quenching of fluorescence by protonation in the presence of protic acid is reversible, which could be utilized in sensing applications (Mu et al., 2010).

Molecular Logic Switches

The study of amino derivatives of pyrazoloquinoline for their photophysical properties and implementation as molecular logic switches demonstrates their potential in developing advanced molecular sensors and devices. The research explores solvatochromism, acidochromism, and the solid-state fluorescence of these compounds (Uchacz et al., 2016).

Electroluminescent Properties

Organic dyes containing pyrazoloquinoline chromophores have been synthesized and studied for their electroluminescent properties. These compounds exhibit red-shifted absorption/emission spectra and are promising materials for organic light-emitting diodes (OLEDs) (Wan et al., 2015).

Cellular Imaging Applications

The synthesis of novel pyranoquinoline and phenanthroline derivatives and their interactions with proteins highlight their potential use in mammalian cell imaging. These compounds exhibit staining properties and can serve as fluorophores binding with protein molecules (Majumdar et al., 2014).

Future Directions

The future directions for research on “6,8-difluoro-1-(3-fluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline” and similar compounds are likely to involve further exploration of their synthesis, properties, and potential applications. Given the wide range of biological activities exhibited by quinolines, there is significant potential for the development of new therapeutic agents .

properties

IUPAC Name

6,8-difluoro-1-(3-fluorophenyl)-3-phenylpyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H12F3N3/c23-14-7-4-8-16(9-14)28-22-17-10-15(24)11-19(25)21(17)26-12-18(22)20(27-28)13-5-2-1-3-6-13/h1-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUWMCINFEVOKCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C3=C4C=C(C=C(C4=NC=C32)F)F)C5=CC(=CC=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H12F3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,8-difluoro-1-(3-fluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline

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